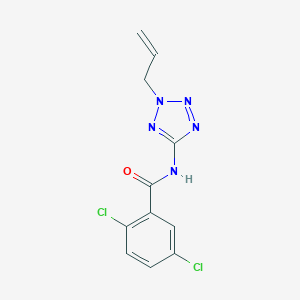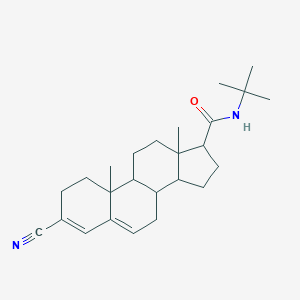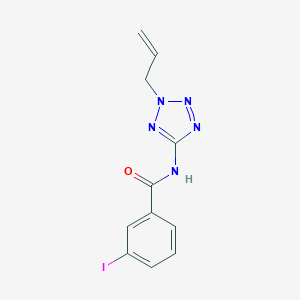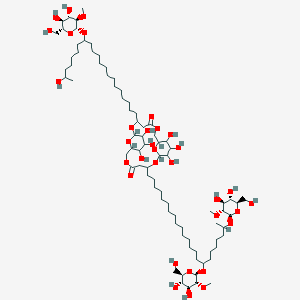
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is a chemical compound that has gained significant attention in scientific research. This compound exhibits various biochemical and physiological effects and has potential applications in the field of medicine.
Mechanism Of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is not fully understood. However, research studies have suggested that this compound may exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical And Physiological Effects
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines in cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the expression of certain genes that are involved in cancer cell growth and metastasis.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- in lab experiments include its ability to selectively target cancer cells and reduce inflammation. It also has potential antiviral properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis-. These include investigating its potential as a therapeutic agent for cancer, inflammation, and viral infections. Further research is needed to fully understand its mechanism of action and identify potential drug targets. Additionally, the development of more efficient synthesis methods and improved solubility in water could increase its potential for use in lab experiments and clinical applications.
In conclusion, 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is a chemical compound that has potential applications in the field of medicine. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, anticancer, and antiviral properties. Further research is needed to fully understand its mechanism of action and identify potential drug targets.
Synthesis Methods
The synthesis of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- involves the reaction of 1H-Pyrido(3,4-b)indole-3-carboxylic acid with formaldehyde in the presence of a catalyst. This method has been reported in various research studies and has been found to be effective in producing the desired compound.
Scientific Research Applications
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- has potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anticancer, and antiviral properties. Research studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been found to have antiviral activity against certain viruses.
properties
CAS RN |
143356-46-1 |
|---|---|
Product Name |
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- |
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(1R)-1-(hydroxymethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-6-11-12-8(5-10(14-11)13(17)18)7-3-1-2-4-9(7)15-12/h1-4,10-11,14-16H,5-6H2,(H,17,18)/t10?,11-/m0/s1 |
InChI Key |
LDAVCJCEEGGHMQ-DTIOYNMSSA-N |
Isomeric SMILES |
C1C(N[C@H](C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
synonyms |
1-HMTCCA 1-hydroxymethyl-tetrahydro-beta-carboline-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



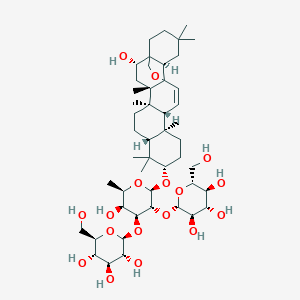
![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
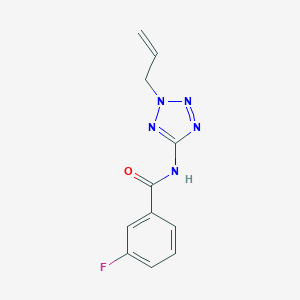
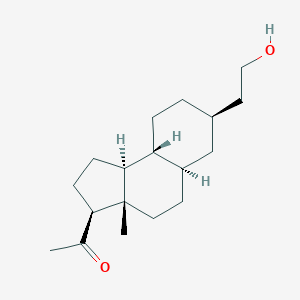
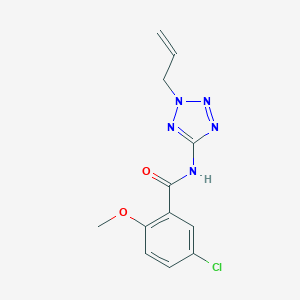
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
